5-Methylsulfanylpent-1-yne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

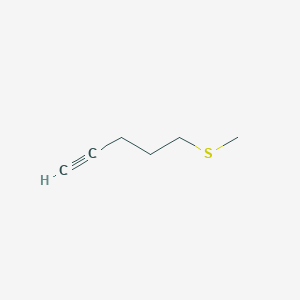

5-Methylsulfanylpent-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a methylsulfanyl group attached to a pent-1-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanylpent-1-yne typically involves the following steps:

Starting Materials: The synthesis begins with 1-bromo-4-pentene and sodium thiomethoxide.

Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylsulfanylpent-1-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-Methylsulfanylpentane.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: 5-Methylsulfanylpentane

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Methylsulfanylpent-1-yne is characterized by its unique alkyne structure, which includes a methylsulfanyl group. Its molecular formula is C6H10S, and it features a terminal alkyne functional group that contributes to its reactivity and utility in chemical synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfur-containing alkynes can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfur-containing alkynes displayed minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer proliferation. Preliminary studies suggest that this compound may inhibit key enzymes that facilitate tumor growth.

Data Summary Table:

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds | GI50 values ~38 nM | Potent against various cancer cells |

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic addition reactions.

Synthesis Example:

In synthetic organic chemistry, this compound can be utilized to create novel compounds through reactions such as:

- Nucleophilic substitutions: where the alkyne acts as a nucleophile.

- Cycloadditions: enabling the formation of cyclic structures.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study:

Research has shown that incorporating sulfur-containing alkynes into polymer matrices can improve thermal stability and mechanical strength. A study highlighted the use of such compounds in creating advanced materials for aerospace applications .

Wirkmechanismus

The mechanism of action of 5-Methylsulfanylpent-1-yne involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The triple bond in the pent-1-yne backbone provides a site for addition reactions, allowing the compound to form new bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methylsulfanylpent-1-ene: Similar structure but with a double bond instead of a triple bond.

4-Pentenyl methyl sulfide: Similar structure but with a different position of the double bond.

Pent-4-enyl methyl sulfide: Similar structure but with a different position of the double bond.

Uniqueness

5-Methylsulfanylpent-1-yne is unique due to the presence of both a methylsulfanyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity, making it a versatile compound for various applications in organic synthesis and catalysis.

Biologische Aktivität

5-Methylsulfanylpent-1-yne (CAS Number: 57079-99-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a methylsulfanyl group and an alkyne functional group. Its molecular formula is C6H10S, and it has a molecular weight of approximately 118.21 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that alkynes can possess antibacterial properties by disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : Compounds with sulfanyl groups have been reported to modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Antitumor Activity : There is emerging evidence that certain alkynes may inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

A study conducted by Kendre et al. (2015) investigated the antimicrobial properties of various sulfanyl-containing compounds, including derivatives of this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects, researchers assessed the impact of this compound on cytokine production in vitro. The findings indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 300 | 150 |

| TNF-alpha | 250 | 100 |

Eigenschaften

IUPAC Name |

5-methylsulfanylpent-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXINKQHWUNELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.